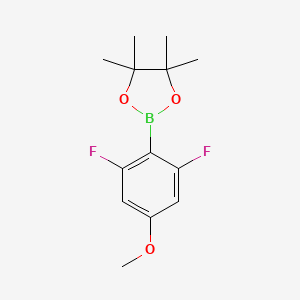![molecular formula C12H15F3N2 B1466704 2-[3-(Trifluorométhyl)pipéridin-1-yl]aniline CAS No. 1487679-59-3](/img/structure/B1466704.png)
2-[3-(Trifluorométhyl)pipéridin-1-yl]aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-[3-(Trifluoromethyl)piperidin-1-yl]aniline”, is a significant area of research in the pharmaceutical industry . Various intra- and intermolecular reactions are used to form these derivatives . For instance, a series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . The synthetic pathways used for preparing these new isatin sulonylpiperidinyl derivatives are depicted in Scheme 1 and Scheme 2 .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The trifluoromethyl group attached to the piperidine ring in “2-[3-(Trifluoromethyl)piperidin-1-yl]aniline” contributes to its unique properties.
Mécanisme D'action
Target of Action
Piperidine derivatives have been known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It’s known that piperidine derivatives can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Some piperidine derivatives have been noted for their reliable pharmacokinetic properties .
Result of Action
Some piperidine derivatives have shown promising results as antiviral agents, exhibiting a decrease in viral gene expression .
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline has several advantages when used in laboratory experiments. It is a versatile synthetic intermediate that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to using 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in laboratory experiments. It is highly flammable and toxic, and should be handled with care. In addition, it may react with other compounds, and should be used with caution.
Orientations Futures
The use of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in scientific research is expected to continue to grow in the future. It can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it can be used in the synthesis of more complex molecules. It may also be used in the development of new materials, such as polymers, nanomaterials, and bio-based materials. Furthermore, it may be used in the development of new sensors and catalysts. Finally, it may be used in the development of new drugs and treatments.
Applications De Recherche Scientifique
Agents antiviraux
Ce composé a été utilisé dans la conception et la synthèse de nouveaux dérivés qui présentent une activité antivirale prometteuse . Plus précisément, ces dérivés ont été testés contre trois virus : le virus de la grippe (H1N1), le virus de l'herpès simplex de type 1 (HSV-1) et le coxsackievirus B3 (COX-B3) . Les composés synthétisés ont montré une activité antivirale élevée avec de faibles valeurs de CI50 .
Conception de médicaments
Le groupe pipéridine, qui fait partie de la structure du “2-[3-(Trifluorométhyl)pipéridin-1-yl]aniline”, est un fragment de synthèse important pour la conception de médicaments . Les composés contenant de la pipéridine représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments .
Produits pharmaceutiques
Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Cela met en évidence l'importance du “this compound” dans l'industrie pharmaceutique.
Synthèse de pipéridines biologiquement actives
Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . “this compound” peut être utilisé comme substrat approprié pour la synthèse de pipéridines biologiquement actives .
Évaluation biologique de médicaments potentiels
Le groupe pipéridine dans le “this compound” peut être utilisé dans la découverte et l'évaluation biologique de médicaments potentiels . Ce composé peut être utilisé pour étudier l'activité pharmacologique des composés contenant de la pipéridine .
Études de relation structure-activité antivirale
“this compound” et ses dérivés peuvent être utilisés dans des études de relation structure-activité antivirale . Ces études peuvent aider à anticiper la modification de l'activité antivirale lors de futures modifications structurelles .
Analyse Biochimique
Biochemical Properties
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain viral proteases, which are crucial for the replication of viruses . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the replication of the virus.
Cellular Effects
The effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease viral gene expression in infected cells, thereby reducing the viral load . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteases, inhibiting their activity . This inhibition prevents the replication of the virus and reduces its ability to infect host cells. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to changes in cell morphology and function.
Dosage Effects in Animal Models
In animal models, the effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as reducing viral load and improving symptoms . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites . These interactions can have significant effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline within cells and tissues are critical for its effectiveness. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . These interactions can influence the localization and concentration of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in this process, ensuring that the compound reaches its intended site of action. This localization can influence the compound’s activity and effectiveness in modulating cellular processes.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-4-3-7-17(8-9)11-6-2-1-5-10(11)16/h1-2,5-6,9H,3-4,7-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUJPHAMCKPRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
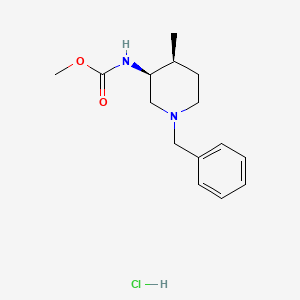
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)
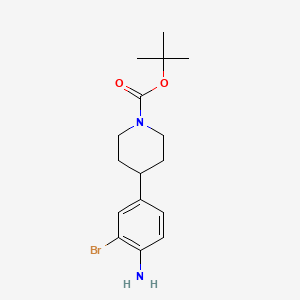
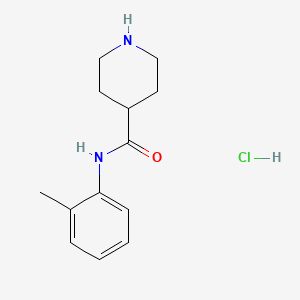
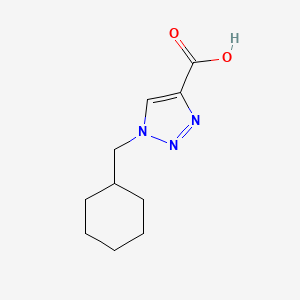
![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)
![n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1466637.png)
